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Compound of Interest

Compound Name: Louisianin A

Cat. No.: B1246498

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for
Louisianin A, a non-steroidal growth inhibitor of testosterone-responsive SC 115 cells. The
information presented herein is intended for researchers, scientists, and drug development
professionals engaged in the study and application of this compound. All data is meticulously
compiled from the primary literature detailing its isolation and structural elucidation.

Introduction to Louisianin A

Louisianin A is a natural product isolated from the fermentation broth of Streptomyces sp. WK-
4028. Its structure has been determined through extensive spectroscopic analysis and
confirmed by X-ray crystallography. The molecule possesses a unique pyrindine skeleton, and
its chemical formula is C11H11NO2. The IUPAC name for Louisianin A is 4-prop-2-enyl-6,7-
dihydro-2H-cyclopenta[c]pyridine-1,5-dione.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry was crucial in determining the molecular formula of
Louisianin A.

lonization Mode m/z (Observed) m/z (Calculated) Formula

HR-EI-MS 189.0789 189.0790 C11H11NO2
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Infrared (IR) Spectroscopy Data

The infrared spectrum of Louisianin A provides key information about its functional groups.
The presence of characteristic absorption bands confirms the structural features of the

molecule.
Wavenumber (cm—1) Assignment
3400 N-H stretching
1680 C=0 stretching (a,B-unsaturated ketone)
1640 C=C stretching
1580 C=0 stretching (amide)

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

The one-dimensional and two-dimensional NMR spectra of Louisianin A were instrumental in
elucidating its detailed chemical structure. The assignments for both *H and 3C NMR are
provided below.

'H NMR (500 MHz, CDCIs)
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Chemical Shift (3,

Coupling Constant

Multiplicity Assignment
ppm) (J, Hz)
2.54 t 7.5 H-7
2.98 t 7.5 H-6
3.48 d 6.5 H-1'
5.15 d 17.0 H-3'a
5.18 d 10.0 H-3'b
5.95 m H-2
6.40 S H-3
8.55 br s N-H
3C NMR (125 MHz, CDCIz)
Chemical Shift (d, ppm) Assignment
24.5 C-7
34.0 C-6
38.8 C-I
116.8 C-3
120.5 C-4a
121.3 C-3
134.7 c-2'
141.2 C-4
149.8 C-7a
164.8 C-1
195.2 C-5
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Experimental Protocols

The following are the methodologies employed for the acquisition of the spectroscopic data.

Mass Spectrometry

High-resolution electron ionization mass spectra (HR-EI-MS) were recorded on a JEOL JMS-

DX303 mass spectrometer.

Infrared Spectroscopy

Infrared (IR) spectra were measured using a JASCO FT/IR-5300 spectrophotometer.

Nuclear Magnetic Resonance Spectroscopy

1H and 3C NMR spectra were obtained on a Bruker AM-500 spectrometer. Chemical shifts are
reported in parts per million (ppm) downfield from tetramethylsilane (TMS) as an internal

standard.

Spectroscopic Analysis Workflow

The logical flow of the spectroscopic analysis to determine the structure of Louisianin A is
depicted in the following diagram.

Mass Spectrometry Infrared Spectroscopy NMR Spectroscopy

2D NMR (COSY, HMQC, HMBC)

IR Spectroscopy

Correlate

Molecular Formula
(C11H11NO2)

Functional Groups
(C=0, N-H, C=C)

Proton & Carbon Connectivity

Assemble
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Caption: Workflow for the spectroscopic elucidation of Louisianin A.

 To cite this document: BenchChem. [Spectroscopic Profile of Louisianin A: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1246498#spectroscopic-data-of-louisianin-a-nmr-ms-

ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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